
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid is a non-proteinogenic amino acid that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of two fluorine atoms at the 4-position and a hydroxyl group at the 3-position, making it a unique and valuable molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the enantioselective synthesis from Fmoc-protected Garner’s aldehyde. This process includes a Horner–Wadsworth–Emmons reaction to form the corresponding enoate, followed by diastereoselective 1,4-addition reactions using lithium dialkylcuprates . The overall yield of this synthesis ranges from 52-65%.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yields and reducing costs. Current methods involve the use of advanced organic synthesis techniques and specialized reagents to ensure high enantioselectivity and purity.
化学反応の分析
Types of Reactions
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.
科学的研究の応用
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of (2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent molecule for various applications .
類似化合物との比較
Similar Compounds
(2S,3R)-3-Methylglutamate: Another non-proteinogenic amino acid with similar structural features.
(2S,3R)-2-Amino-3-methyl-4-phosphonobutyric acid: A phosphothreonine mimetic used in peptide synthesis.
Uniqueness
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. These fluorine atoms enhance the compound’s stability and binding affinity, making it a valuable molecule for various scientific applications .
特性
分子式 |
C4H7F2NO3 |
|---|---|
分子量 |
155.10 g/mol |
IUPAC名 |
(2S,3R)-2-amino-4,4-difluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7F2NO3/c5-3(6)2(8)1(7)4(9)10/h1-3,8H,7H2,(H,9,10)/t1-,2+/m0/s1 |
InChIキー |
JAOZCNCICCFCIX-NHYDCYSISA-N |
異性体SMILES |
[C@@H]([C@@H](C(=O)O)N)(C(F)F)O |
正規SMILES |
C(C(C(=O)O)N)(C(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



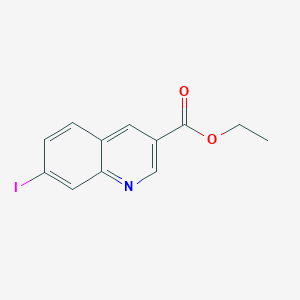

![Acetic acid, 2,2'-[ethylidenebis(thio)]bis-](/img/structure/B15244535.png)
![benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate](/img/structure/B15244541.png)
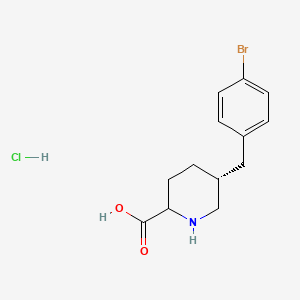



![[1,2,4]Triazino[2,3-a]benzimidazole](/img/structure/B15244570.png)
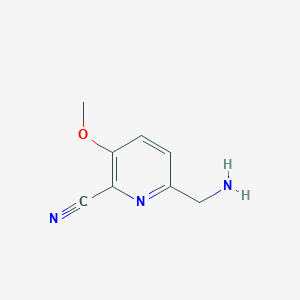
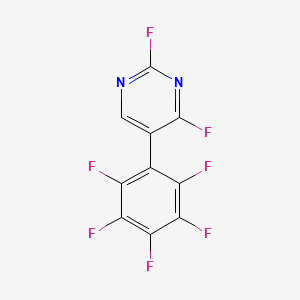
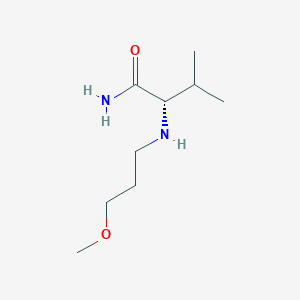
![2-methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B15244587.png)
